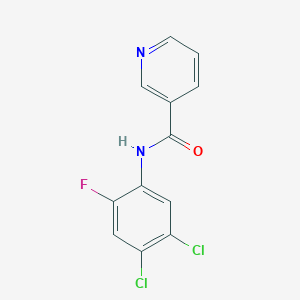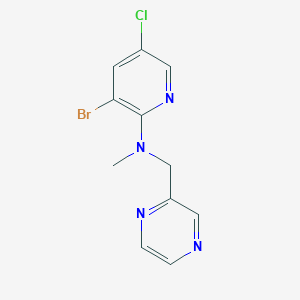
N-(4,5-dichloro-2-fluorophenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dichloro-2-fluorophenyl)pyridine-3-carboxamide, commonly known as DFP-10917, is a chemical compound that has gained significant attention in the field of scientific research. DFP-10917 is a potent inhibitor of cancer cell growth and has been shown to exhibit promising results in preclinical studies.
Mécanisme D'action
DFP-10917 acts as a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme that plays a critical role in the production of nicotinamide adenine dinucleotide (NAD+), an essential molecule for cellular metabolism. By inhibiting NAMPT, DFP-10917 disrupts the cellular metabolism of cancer cells, leading to their death.
Biochemical and Physiological Effects:
DFP-10917 has been shown to exhibit potent antitumor activity in preclinical studies. In addition to its ability to induce apoptosis, DFP-10917 has also been shown to inhibit cancer cell migration and invasion. DFP-10917 has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DFP-10917 is its high potency as an anticancer agent. In preclinical studies, DFP-10917 has exhibited potent antitumor activity at low concentrations. However, one of the limitations of DFP-10917 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
DFP-10917 has shown promising results in preclinical studies, and future research should focus on the development of more efficient synthesis methods and the optimization of its pharmacological properties. Additionally, further studies are needed to investigate the potential of DFP-10917 as a combination therapy with other anticancer agents. The use of DFP-10917 in clinical trials should also be explored to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of DFP-10917 involves the condensation of 4,5-dichloro-2-fluoroaniline with 3-pyridinecarboxylic acid in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain pure DFP-10917.
Applications De Recherche Scientifique
DFP-10917 has been extensively studied for its potential as an anticancer agent. In preclinical studies, DFP-10917 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and ovarian cancer cells. DFP-10917 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(4,5-dichloro-2-fluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FN2O/c13-8-4-10(15)11(5-9(8)14)17-12(18)7-2-1-3-16-6-7/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZKECIIOQBGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B6625324.png)
![1-[4-[[(3-Bromo-5-chloropyridin-2-yl)amino]methyl]piperidin-1-yl]ethanone](/img/structure/B6625325.png)
![2-cyclopentyl-N-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]acetamide](/img/structure/B6625332.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6625342.png)
![N-[1-(4-cyano-2,6-difluorophenyl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6625350.png)
![N-[1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6625361.png)
![1-[[1-(3-Chloropyridin-2-yl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625378.png)
![2-Chloro-4-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]benzonitrile](/img/structure/B6625381.png)

![1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625388.png)
![N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6625411.png)
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625417.png)
![Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone](/img/structure/B6625449.png)
![N-(3-chlorophenyl)-2-[[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-methylamino]acetamide](/img/structure/B6625457.png)